N-Methyl-2-(4-methylphenyl)succinimide
Description
Properties
CAS No. |
34319-19-2 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H13NO2/c1-8-3-5-9(6-4-8)10-7-11(14)13(2)12(10)15/h3-6,10H,7H2,1-2H3 |
InChI Key |
ZTWJSSIJGHUYLK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CC(=O)N(C2=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)N(C2=O)C |
Synonyms |
N-methyl-2-(4-methylphenyl)succinimide N-MMPS |
Origin of Product |
United States |
Comparison with Similar Compounds
Tables
Table 1. Structural Parameters of Succinimide Derivatives
| Parameter | N-(4-Methylphenyl)succinimide | N-(3-Methylphenyl)succinimide | N-(2,3-Dimethylphenyl)succinimide |
|---|---|---|---|
| Dihedral Angle (°) | 57.3 | 52.5 | 67.7 |
| Space Group | P2₁/c | P2₁/n | P-1 |
| Hydrogen Bonding Pattern | N–H···O chains | N–H···O dimers | Complex 3D networks |
Q & A
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c | |
| a (Å) | 13.543(3) | |
| V (ų) | 965.6(3) | |
| R factor | 0.068 | |
| Dihedral angle (C6–C1–N1) | 57.3° |
Advanced: How can researchers address contradictions in crystallographic data refinement for this compound?
Answer:
Common challenges include twinning , disordered solvent , or overfitting . Methodological solutions:
- SHELXL Refinement: Use restraints for anisotropic displacement parameters and apply TWIN/BASF commands to model twinning .
- Data Validation Tools:
- Cross-Validation: Compare bond lengths/angles with analogous succinimide derivatives (e.g., C–C bonds: 1.50–1.54 Å; C–O: 1.21–1.23 Å) .
Case Study: A structure with R = 0.046 and wR = 0.119 was refined using 2314 reflections, highlighting the importance of high-resolution data (θ < 27.6°) .
Advanced: What experimental strategies are used to evaluate the biological activity of succinimide derivatives like this compound?
Answer:
- In Vitro Assays:
- α-Amylase/α-Glucosidase Inhibition: Measure IC₅₀ values (e.g., succinimide derivatives show IC₅₀ = 0.115–1.07 µg·mL⁻¹) using colorimetric methods (DNSA reagent) .
- Anticonvulsant Screening: Employ the maximal electroshock (MES) test in rodent models to assess seizure suppression .
- In Vivo Models:
- Streptozotocin-Induced Diabetes: Monitor blood glucose reduction over 14 days post-administration .
- Structure-Activity Relationship (SAR): Modify substituents (e.g., methyl vs. nitro groups) to correlate electronic effects with bioactivity .
Q. Table 2: Biological Activity Data
| Assay | Result (IC₅₀/Effective Dose) | Source |
|---|---|---|
| α-Amylase Inhibition | 1.07 µg·mL⁻¹ (Compound 1) | |
| MES Test (Mice) | 50% seizure suppression at 30 mg/kg |
Advanced: How do computational methods complement experimental studies of this compound?
Answer:
- Density Functional Theory (DFT): Predict vibrational frequencies (IR) and HOMO-LUMO gaps (e.g., ΔE = 4.2 eV correlates with stability) .
- Molecular Docking: Simulate binding to biological targets (e.g., α-amylase active site) using AutoDock Vina .
- Crystal Structure Prediction (CSP): Compare predicted (MOLPAK) vs. experimental packing motifs to identify polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
